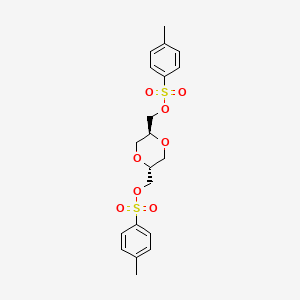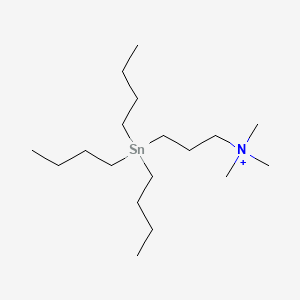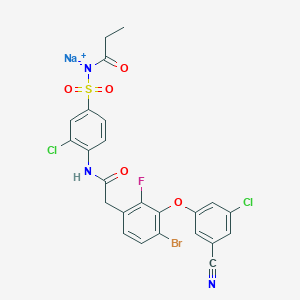
Elsulfavirine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elsulfavirine sodium, known by its trade name Elpida, is a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. It is a prodrug that is metabolized into the active antiviral agent deselsulfavirine. This compound was developed by the Russian company Viriom and received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of elsulfavirine sodium involves multiple steps, starting from commercially available starting materialsThe final product is obtained through recrystallization from an ethanol/water system .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Elsulfavirine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
Elsulfavirine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of non-nucleoside reverse transcriptase inhibitors.
Biology: The compound is studied for its interactions with various biological macromolecules and its effects on viral replication.
Medicine: this compound is primarily used in the treatment of HIV-1 infections.
Industry: The compound is used in the development of new antiviral drugs and formulations.
Mécanisme D'action
Elsulfavirine sodium exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication. The active form, deselsulfavirine, is responsible for this inhibitory action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Nevirapine: A similar compound with a different chemical structure but similar mechanism of action.
Etravirine: Known for its effectiveness against HIV strains resistant to other non-nucleoside reverse transcriptase inhibitors.
Uniqueness
Elsulfavirine sodium is unique due to its high potency and favorable pharmacokinetic profile. It has a long half-life, allowing for once-daily dosing, and exhibits a high barrier to resistance. Additionally, its prodrug nature allows for improved bioavailability and reduced side effects compared to other non-nucleoside reverse transcriptase inhibitors .
Propriétés
Numéro CAS |
867365-40-0 |
|---|---|
Formule moléculaire |
C24H16BrCl2FN3NaO5S |
Poids moléculaire |
651.3 g/mol |
Nom IUPAC |
sodium;[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonyl-propanoylazanide |
InChI |
InChI=1S/C24H17BrCl2FN3O5S.Na/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16;/h3-8,10-11H,2,9H2,1H3,(H2,30,31,32,33);/q;+1/p-1 |
Clé InChI |
UJFARQSHFFWJHD-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)[N-]S(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


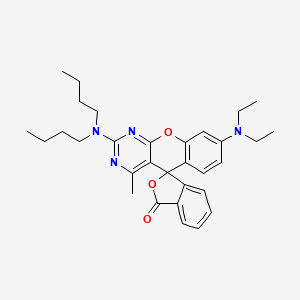

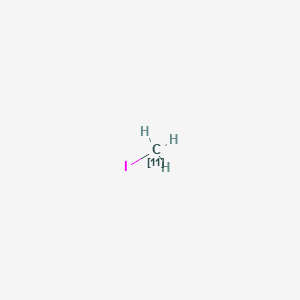
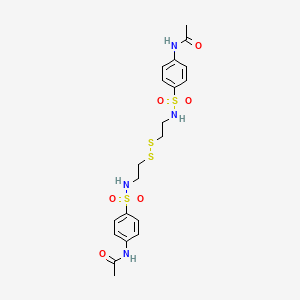
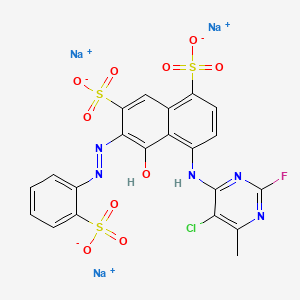


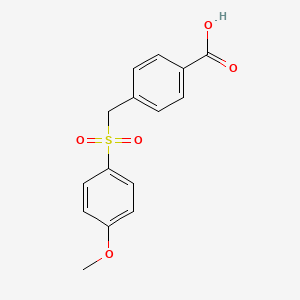
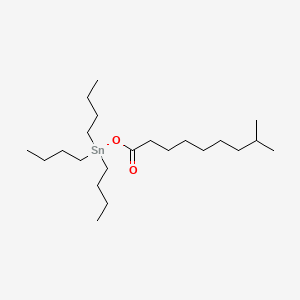
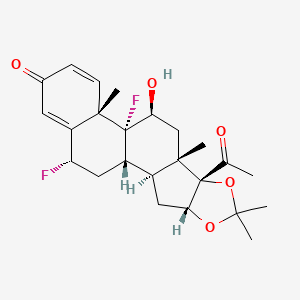

![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
